molecular formula C9H11FO2 B1450537 1-Fluorocyclooct-2-yne-1-carboxylic acid CAS No. 1227407-73-9

1-Fluorocyclooct-2-yne-1-carboxylic acid

Cat. No.: B1450537
CAS No.: 1227407-73-9
M. Wt: 170.18 g/mol
InChI Key: TYCOIOVUVGIUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluorocyclooct-2-yne-1-carboxylic acid is a fluorinated cyclooctyne derivative with the molecular formula C9H11FO2. This compound is notable for its strained alkyne structure, which imparts unique reactivity, particularly in bioorthogonal chemistry applications .

Preparation Methods

The synthesis of 1-fluorocyclooct-2-yne-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Fluorocyclooct-2-yne-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include azides for cycloaddition, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Mechanism of Action

The primary mechanism of action for 1-fluorocyclooct-2-yne-1-carboxylic acid involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained alkyne reacts with azides to form stable triazole linkages, a process that occurs efficiently under mild conditions and without the need for a catalyst . This reaction is highly specific and bioorthogonal, making it suitable for in vivo applications.

Comparison with Similar Compounds

1-Fluorocyclooct-2-yne-1-carboxylic acid can be compared with other cyclooctyne derivatives:

The uniqueness of this compound lies in its combination of a strained alkyne and a fluorine atom, which imparts unique reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

1-fluorocyclooct-2-yne-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCOIOVUVGIUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC#CC(CC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluorocyclooct-2-yne-1-carboxylic acid
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1-Fluorocyclooct-2-yne-1-carboxylic acid
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1-Fluorocyclooct-2-yne-1-carboxylic acid
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1-Fluorocyclooct-2-yne-1-carboxylic acid
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Reactant of Route 6
1-Fluorocyclooct-2-yne-1-carboxylic acid

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